

Structure-Activity Relationship of 4-(4-Aminophenoxy)-N-methylpicolinamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)-N-methylpicolinamide

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The following guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-(4-aminophenoxy)-N-methylpicolinamide** analogs, focusing on their potential as antitumor agents. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.

Comparative Biological Activity of Picolinamide Derivatives

The antitumor potential of **4-(4-aminophenoxy)-N-methylpicolinamide** and its analogs has been investigated through their inhibitory effects on various cancer cell lines and specific molecular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). The data presented below summarizes the in vitro antiproliferative and kinase inhibitory activities of selected picolinamide derivatives.

Compound ID	Modifications from Core Structure	Target Cell Line/Kinase	IC50 (μM)	Reference
Sorafenib	Reference Compound	A549	19.3	[1]
HepG2	29.0	[1]		
VEGFR-2	0.18 (180 nM)	[2]		
Axitinib	Reference Compound	A549	22.4	[1]
HepG2	38.7	[1]		
8j	Ethenylpyridine addition	A549	12.5	[1]
HepG2	20.6	[1]		
VEGFR-2	0.53	[1]		
8l	Ethenylpyridine addition	A549	13.2	[1]
HepG2	18.2	[1]		
VEGFR-2	0.29	[1]		
8a	Ethenylpyridine addition	VEGFR-2	0.87	[1]
8u	Ethenylpyridine addition	VEGFR-2	1.22	[1]
5q	4-(4-formamidophenyl amino) core	HepG2, HCT116	Low micromolar	[3]
7h	Thio-urea moiety	A549	Not specified	[2]
VEGFR-2	0.087 (87 nM)	[2]		
9a	Thio-urea moiety	VEGFR-2	0.027 (27 nM)	[2]

9l	Thio-urea moiety	VEGFR-2	0.094 (94 nM)	[2]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Antiproliferative Activity Assay (CCK Assay)

This assay is utilized to determine the cytotoxic effects of the picolinamide derivatives on cancer cell lines.

- **Cell Culture:** Human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[\[1\]](#)
- **Cell Seeding:** Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., 8j, 8l) and reference drugs (e.g., Sorafenib, Axitinib) for a specified duration (e.g., 48 hours).[\[1\]](#)
- **Cell Viability Measurement:** After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves generated from the absorbance data.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of the compounds on the activity of the VEGFR-2 kinase.

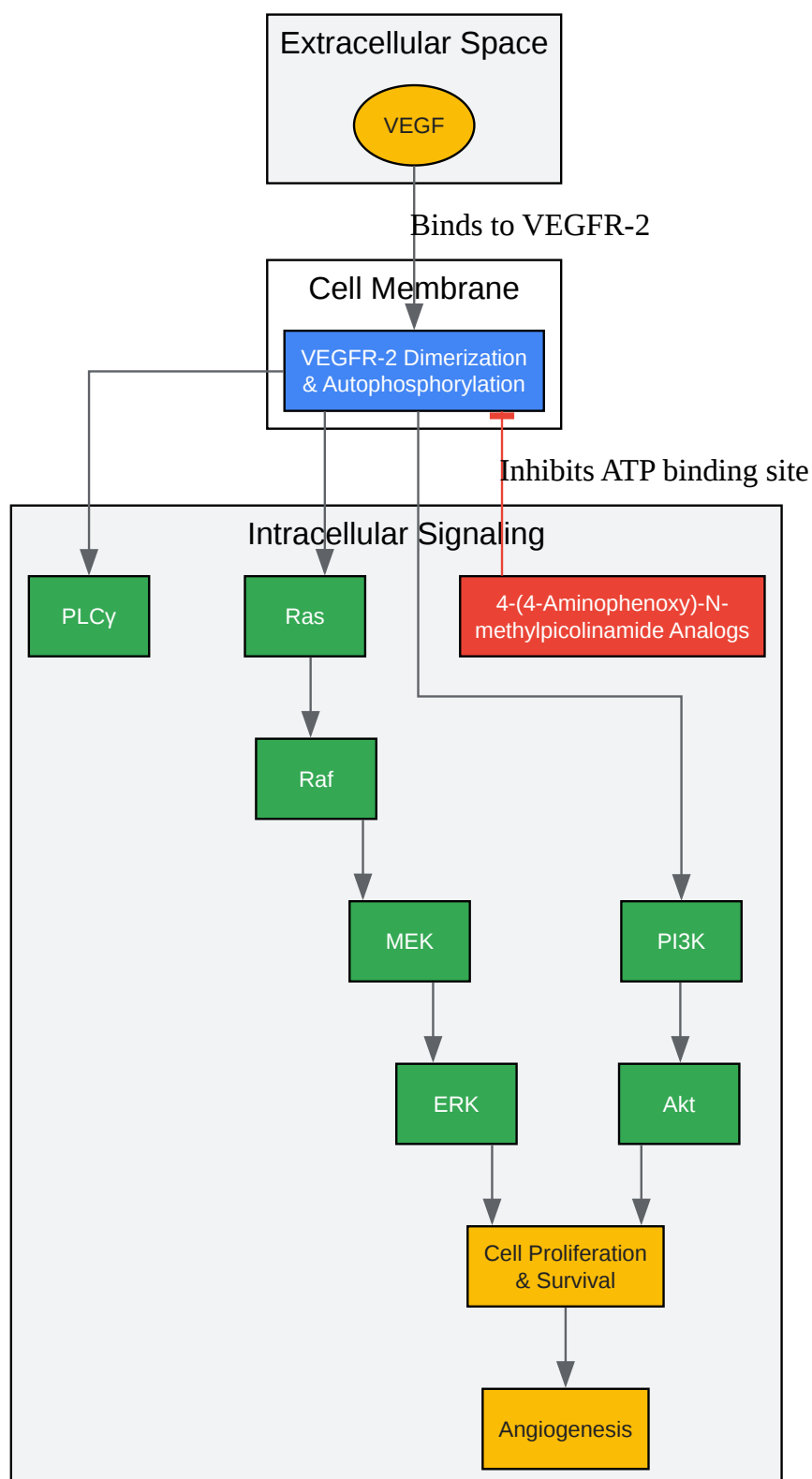
- **Assay Principle:** The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2. This is often performed using a time-resolved fluorescence

resonance energy transfer (TR-FRET) methodology or a similar kinase assay kit.

- **Reaction Mixture:** The reaction is typically carried out in a buffer solution containing VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
- **Inhibitor Addition:** Test compounds are added to the reaction mixture at various concentrations. A known inhibitor, such as Sorafenib, is used as a positive control.^{[1][2]}
- **Initiation and Incubation:** The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
- **Detection:** Following incubation, a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody) is added. The signal, which is inversely proportional to the kinase activity, is measured using a suitable plate reader.
- **IC50 Calculation:** The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are determined from the dose-inhibition curves.^{[1][2]}

Visualizing the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^[4] The picolinamide analogs discussed have been shown to inhibit VEGFR-2. The following diagram illustrates a simplified overview of the VEGFR-2 signaling cascade.



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide analogs.

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